molecular formula C13H16ClNO2 B587504 Nor Propranolol-d7 Hydrochloride CAS No. 1246819-85-1

Nor Propranolol-d7 Hydrochloride

Cat. No.: B587504
CAS No.: 1246819-85-1
M. Wt: 258.757
InChI Key: QKMLNOYFLVRBEG-KNWWABDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nor Propranolol-d7 Hydrochloride is a deuterated form of Nor Propranolol, a derivative of Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The deuterated version, this compound, is primarily used in scientific research due to its stable isotope labeling, which aids in the study of pharmacokinetics and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nor Propranolol-d7 Hydrochloride involves the deuteration of Nor Propranolol. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis techniques to improve efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: Nor Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Nor Propranolol-d7 Hydrochloride is extensively used in scientific research due to its unique properties:

Mechanism of Action

Nor Propranolol-d7 Hydrochloride exerts its effects by blocking beta-adrenergic receptors. This action leads to:

Comparison with Similar Compounds

    Propranolol: The parent compound, used widely in clinical settings.

    Propranolol-d7: Another deuterated form used for similar research purposes.

    Atenolol: A selective beta-1 adrenergic receptor antagonist.

    Metoprolol: Another selective beta-1 adrenergic receptor antagonist.

Uniqueness: Nor Propranolol-d7 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in research applications. Its deuterated form allows for more precise tracking in metabolic studies and offers greater stability compared to non-deuterated analogs .

Properties

IUPAC Name

1-amino-1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H/i8D2,9D2,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMLNOYFLVRBEG-KNWWABDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678702
Record name 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-85-1
Record name 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.